5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide 5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide 5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide is a member of thiazoles.
Brand Name: Vulcanchem
CAS No.: 863511-76-6
VCID: VC5256136
InChI: InChI=1S/C17H18N2O2S3/c1-2-15-8-9-16(23-15)24(20,21)18-11-10-14-12-22-17(19-14)13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Molecular Formula: C17H18N2O2S3
Molecular Weight: 378.52

5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide

CAS No.: 863511-76-6

Cat. No.: VC5256136

Molecular Formula: C17H18N2O2S3

Molecular Weight: 378.52

* For research use only. Not for human or veterinary use.

5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide - 863511-76-6

Specification

CAS No. 863511-76-6
Molecular Formula C17H18N2O2S3
Molecular Weight 378.52
IUPAC Name 5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C17H18N2O2S3/c1-2-15-8-9-16(23-15)24(20,21)18-11-10-14-12-22-17(19-14)13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3
Standard InChI Key AIJBMSNYDXEQQX-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Introduction

Structural Elucidation and Nomenclature

Core Molecular Architecture

The compound features a thiophene ring substituted at position 5 with an ethyl group and at position 2 with a sulfonamide moiety. The sulfonamide nitrogen is further connected to a 2-(2-phenyl-1,3-thiazol-4-yl)ethyl chain, creating a hybrid scaffold combining thiophene, thiazole, and sulfonamide functionalities . The thiazole ring itself is substituted at position 2 with a phenyl group, enhancing the molecule’s aromatic character and potential for π-π interactions in biological targets .

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name, 5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide, systematically describes the connectivity:

  • Thiophene backbone: A five-membered aromatic ring with one sulfur atom, substituted by an ethyl group at position 5 and a sulfonamide group at position 2.

  • Sulfonamide linkage: The -SO2-NH- group bridges the thiophene and a two-carbon ethyl chain.

  • Thiazole substituent: The ethyl chain terminates in a 1,3-thiazole ring (a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3), which is further substituted by a phenyl group at position 2 .

Synthetic Strategies and Precursors

Retrosynthetic Analysis

The synthesis of 5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide can be conceptualized through modular coupling of three primary fragments:

  • 5-Ethylthiophene-2-sulfonyl chloride: Generated via sulfonation of 5-ethylthiophene, followed by chlorination.

  • 2-(2-Phenyl-1,3-thiazol-4-yl)ethylamine: Synthesized through Hantzsch thiazole formation, combining a bromoethylamine derivative with a phenyl-substituted thiourea .

  • Coupling reaction: Amidation of the sulfonyl chloride with the ethylamine derivative under basic conditions .

Key Reaction Mechanisms

The Hantzsch thiazole synthesis is pivotal for constructing the thiazole core. This involves condensation of a β-ketoester (e.g., ethyl 2-phenylacetoacetate) with thiourea in the presence of bromine or iodine, yielding the 2-phenylthiazole intermediate . Subsequent functionalization of the thiazole’s 4-position with a bromoethyl group enables nucleophilic displacement with ammonia to produce the required ethylamine precursor .

For the sulfonamide formation, the reaction of 5-ethylthiophene-2-sulfonyl chloride with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in a polar aprotic solvent (e.g., dichloromethane) with triethylamine as a base facilitates the elimination of HCl, yielding the target compound .

Physicochemical Properties

Molecular Descriptors

Based on structural analogs , the compound’s properties can be extrapolated:

PropertyValueMethod of Estimation
Molecular formulaC₁₇H₁₈N₂O₂S₃Combinatorial addition
Molecular weight (g/mol)378.5PubChem algorithm
logP (lipophilicity)~4.8XLogP3
Hydrogen bond donors1 (sulfonamide -NH)Cactvs
Hydrogen bond acceptors6 (SO₂, thiazole N, S)Cactvs
Polar surface area (Ų)~53.1ChemDiv data

The elevated logP suggests significant hydrophobicity, likely influencing membrane permeability and pharmacokinetic behavior. The polar surface area aligns with sulfonamide-containing drugs, indicating moderate solubility in aqueous media .

Spectral Characteristics

While experimental spectra are unavailable, key peaks can be hypothesized:

  • IR spectroscopy: Strong absorption at ~1150–1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1550 cm⁻¹ (C=N stretch in thiazole) .

  • ¹H NMR: Expected signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–3.7 ppm (methylene protons adjacent to sulfonamide), and aromatic protons between δ 7.0–8.0 ppm .

Computational and In Silico Insights

Molecular Docking Studies

Docking simulations of analogous sulfonamides into the Mycobacterium tuberculosis DprE1 enzyme (PDB: 4KW5) reveal favorable interactions between the sulfonamide group and catalytic lysine residues . The thiazole-phenyl system may occupy a hydrophobic pocket adjacent to the active site, suggesting potential antitubercular applications .

ADMET Predictions

Using SwissADME:

  • Absorption: High gastrointestinal absorption (Bioavailability Score = 0.55).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethyl and thiophene groups.

  • Toxicity: Low AMES mutagenicity risk but potential hepatotoxicity due to sulfonamide bioactivation.

Challenges and Future Directions

Synthetic Optimization

Current limitations include the low yield (~35%) in Hantzsch thiazole reactions and regioselectivity issues during sulfonamide coupling . Microwave-assisted synthesis or flow chemistry could enhance efficiency .

Biological Profiling

Priority areas for experimental validation include:

  • Antimicrobial screens: MIC assays against M. tuberculosis and ESKAPE pathogens.

  • Kinase inhibition panels: Focus on EGFR, VEGFR, and CDK2 targets.

  • Acute toxicity studies: Rodent models to assess LD₅₀ and organ-specific effects.

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